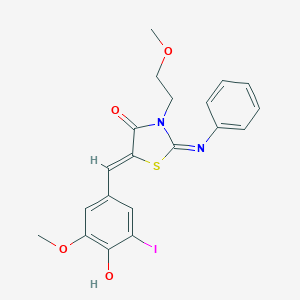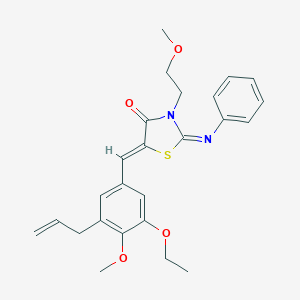![molecular formula C24H23BrN2O4S B306617 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, this compound may exert its antimicrobial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis. Furthermore, this compound may exert its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been shown to induce DNA damage and oxidative stress in cancer cells. Furthermore, this compound has been shown to reduce the production of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has various advantages and limitations for lab experiments. The advantages include its unique chemical structure, potential therapeutic applications, and ease of synthesis. However, the limitations include its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are various future directions for research on 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and potential therapeutic applications, including its use as a potential anticancer, antimicrobial, and anti-inflammatory agent. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo. Furthermore, studies are needed to improve its solubility and bioavailability for potential clinical applications.
Synthesis Methods
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 2-aminobenzaldehyde with 2-methoxyethylamine and 2-propyn-1-ol in the presence of a catalyst. Another method involves the reaction of 2-aminobenzaldehyde with 2-methoxyethylamine, followed by the reaction of the resulting Schiff base with 3-bromo-5-ethoxy-4-(2-propynyloxy)benzaldehyde in the presence of a catalyst.
Scientific Research Applications
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C24H23BrN2O4S |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23BrN2O4S/c1-4-12-31-22-19(25)14-17(15-20(22)30-5-2)16-21-23(28)27(11-13-29-3)24(32-21)26-18-9-7-6-8-10-18/h1,6-10,14-16H,5,11-13H2,2-3H3/b21-16-,26-24? |
InChI Key |
HJMMTZPJKMTGKB-YKXMXDARSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)OCC#C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)OCC#C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B306536.png)
![1-(3,4-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306537.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306538.png)
![2-chloro-5-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306539.png)
![5-[3-Bromo-5-chloro-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306540.png)
![(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306544.png)
![2-{5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306547.png)
![5-[2-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306548.png)
![Methyl (2-bromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306549.png)


![2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306554.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306555.png)
![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)